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Compound of Interest

Compound Name: Y08262

Cat. No.: B12383106 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the CBP bromodomain inhibitor Y08262 with

other notable inhibitors targeting the CREB-binding protein (CBP) and the closely related p300.

The information presented is supported by experimental data to aid in the evaluation and

selection of these compounds for research and drug development purposes.

Introduction to CBP/p300 Bromodomain Inhibition
CREB-binding protein (CBP) and its paralog p300 are crucial transcriptional co-activators

involved in a wide array of cellular processes, including cell proliferation, differentiation, and

apoptosis.[1] Their bromodomains are specialized protein modules that recognize and bind to

acetylated lysine residues on histones and other proteins, thereby recruiting the transcriptional

machinery to specific gene loci.[2] Dysregulation of CBP/p300 activity is implicated in the

pathogenesis of various diseases, particularly cancer, making their bromodomains attractive

therapeutic targets.[3][4] Small molecule inhibitors that competitively bind to the CBP/p300

bromodomain can disrupt these interactions, leading to the modulation of gene expression

programs that drive cancer growth.

Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of Y08262 and other selected CBP/p300

bromodomain inhibitors. The data is presented as half-maximal inhibitory concentrations (IC50)

or dissociation constants (Kd), which are key indicators of a compound's efficacy.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12383106?utm_src=pdf-interest
https://www.benchchem.com/product/b12383106?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11482477/
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_CBP_and_p300_Inhibitors_A_Guide_for_Researchers.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9274749/
https://vcm.edpsciences.org/articles/vcm/full_html/2022/01/vcm20220006/vcm20220006.html
https://www.benchchem.com/product/b12383106?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: In Vitro Potency against CBP Bromodomain

Inhibitor
IC50 (nM) for
CBP

Kd (nM) for
CBP

Assay Method Reference

Y08262 73.1 - Not Specified [5]

GNE-049 1.1 - TR-FRET [6][7][8]

SGC-CBP30 21 - 69 - Cell-free assays [9][10][11][12]

I-CBP112 142 - 170 151
Cell-free assay,

BLI
[13][14][15][16]

CCS1477

(Inobrodib)
- 1.7 Not Specified [17][18]

Table 2: In Vitro Potency against p300 Bromodomain

Inhibitor
IC50 (nM) for
p300

Kd (nM) for
p300

Assay Method Reference

GNE-049 2.3 -
Biochemical

binding assay
[8][19]

SGC-CBP30 38 - Cell-free assays [9][10][12]

I-CBP112 625 167 BLI [13][15][16]

CCS1477

(Inobrodib)
- 1.3 Not Specified [17][18]

Selectivity Profile
A critical aspect of a bromodomain inhibitor's utility is its selectivity for the target protein over

other bromodomain-containing proteins, particularly the well-studied BET (Bromodomain and

Extra-Terminal) family (e.g., BRD4). Off-target effects can lead to broader biological

consequences and potential toxicity.

Table 3: Selectivity against BRD4
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Inhibitor
Selectivity for
CBP/p300 over
BRD4

BRD4 IC50/Kd (nM) Reference

GNE-049
~3820-fold (CBP vs

BRD4(1))
4200 (IC50) [6][20]

SGC-CBP30
>40-fold (CBP vs

BRD4)
- [9][11][21]

I-CBP112

37-fold (CBP vs

BRD4(1)), 132-fold

(CBP vs BRD4(2))

5600 (Kd for

BRD4(1)), 20000 (Kd

for BRD4(2))

[22]

CCS1477 (Inobrodib)
~130-170-fold

(p300/CBP vs BRD4)
222 (Kd) [17][18]

Cellular Activity
The ultimate measure of an inhibitor's potential is its activity in a cellular context. This includes

the ability to inhibit cell proliferation and modulate the expression of target genes.

Table 4: Cellular Activity of CBP Bromodomain Inhibitors
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Inhibitor Cell Line(s)
Cellular
IC50/EC50

Effect Reference

Y08262 AML cell lines Not specified
Potent inhibitory

activities
[5]

GNE-049 MV4-11 (AML)
14 nM (EC50 for

MYC expression)

Inhibition of MYC

expression
[6]

SGC-CBP30
AMO1 (Multiple

Myeloma)

2.7 µM (EC50 for

MYC reduction)

Reduction in

MYC expression
[9]

I-CBP112

Murine MLL-

AF9+ leukemic

blasts

Not specified

Impaired self-

renewal, reduced

colony formation

[15]

CCS1477

(Inobrodib)

22Rv1, VCaP

(Prostate

Cancer)

96 nM, 49 nM

(Proliferation

IC50)

Inhibition of cell

proliferation,

decreased AR-

and C-MYC-

regulated gene

expression

[17][23]

Experimental Protocols
The quantitative data presented in this guide were generated using various biophysical and

cell-based assays. Below are brief descriptions of the common methodologies employed.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This assay

measures the binding of an inhibitor to the CBP bromodomain. It involves a terbium-labeled

anti-tag antibody that binds to a tagged CBP bromodomain (the donor) and a fluorescently

labeled acetylated histone peptide (the acceptor). When the peptide binds to the bromodomain,

FRET occurs. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

The IC50 is calculated from the dose-response curve.

Bioluminescence Resonance Energy Transfer (BRET) Assay: In a cellular context, BRET can

be used to assess target engagement. Cells are engineered to express the CBP bromodomain

fused to a luciferase and a histone protein fused to a fluorescent protein. Inhibitor binding to the
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bromodomain in live cells disrupts the interaction between the bromodomain and the histone,

leading to a decrease in the BRET signal.

Bio-Layer Interferometry (BLI): This is a label-free technology used to measure biomolecular

interactions in real-time. A biotinylated CBP bromodomain is immobilized on a streptavidin-

coated biosensor tip. The binding of an inhibitor to the immobilized bromodomain is measured

as a change in the interference pattern of light reflected from the tip, from which kinetic

parameters like Kd can be determined.

Cell Proliferation Assay (e.g., WST-8 or CellTiter-Glo): These assays are used to determine the

effect of inhibitors on cell viability and proliferation. Cells are seeded in multi-well plates and

treated with a range of inhibitor concentrations. After a set incubation period, a reagent is

added that is converted into a colored or luminescent product by metabolically active cells. The

signal intensity is proportional to the number of viable cells and is used to calculate the IC50 for

cell growth inhibition.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway

affected by CBP/p300 inhibition and a typical experimental workflow for evaluating these

inhibitors.
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Caption: CBP/p300 signaling pathway and the mechanism of bromodomain inhibition.
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Caption: A typical experimental workflow for the evaluation of CBP bromodomain inhibitors.

Conclusion
Y08262 is a potent inhibitor of the CBP bromodomain with demonstrated activity in AML cell

lines.[5] When compared to other well-characterized CBP/p300 inhibitors, such as GNE-049

and CCS1477, Y08262 shows a nanomolar IC50, although it appears less potent than GNE-

049 in biochemical assays. The selectivity profile of Y08262 against other bromodomain

families has not been as extensively reported as for inhibitors like GNE-049 and CCS1477,

which exhibit high selectivity over the BET family. Further characterization of Y08262's

selectivity and its effects on a broader range of cancer cell types will be crucial in determining

its potential as a chemical probe and a therapeutic lead. This guide provides a foundation for

such comparative analyses, highlighting the key parameters for evaluating the performance of

CBP bromodomain inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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